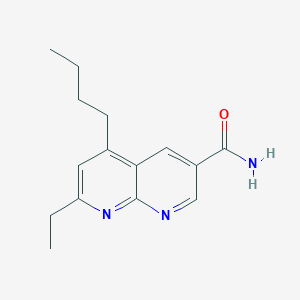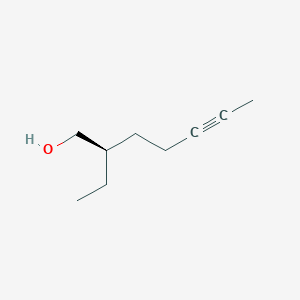
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline typically involves the following steps:
Alkylation: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Piperazine Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and alkylation steps, and employing efficient purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can enhance its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Piperazine, appropriate leaving groups (e.g., halides), and solvents such as dichloromethane.
Cyclization: Catalysts such as Lewis acids and solvents like toluene.
Major Products Formed
Reduction: Formation of 3-Methyl-6-amino-2-(piperazin-1-yl)quinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused quinoline-piperazine ring systems.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential as an antituberculosis agent and its ability to inhibit bacterial growth.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial DNA, leading to inhibition of bacterial growth. The piperazine moiety can enhance the compound’s ability to penetrate bacterial cell walls, increasing its efficacy as an antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-6-nitroquinoline: Lacks the piperazine moiety, which may reduce its biological activity.
6-Nitro-2-(piperazin-1-yl)quinoline: Lacks the methyl group at the 3-position, which may affect its chemical reactivity.
3-Methyl-2-(piperazin-1-yl)quinoline: Lacks the nitro group, which may reduce its antibacterial activity.
Uniqueness
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is unique due to the presence of both the nitro group and the piperazine moiety, which together enhance its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
610320-05-3 |
|---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
3-methyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16N4O2/c1-10-8-11-9-12(18(19)20)2-3-13(11)16-14(10)17-6-4-15-5-7-17/h2-3,8-9,15H,4-7H2,1H3 |
InChI-Schlüssel |
FLSBBZUQXNQBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


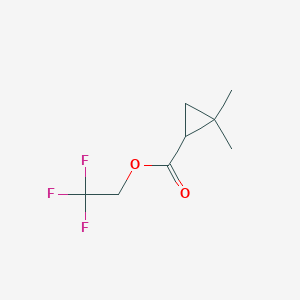
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
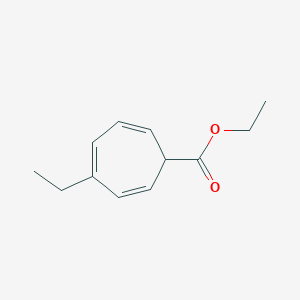
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
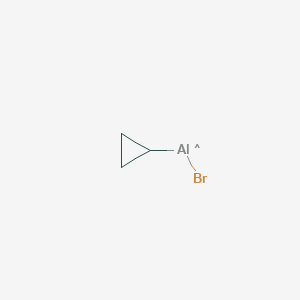
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
